molecular formula C24H27N3O2S B2387259 N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-46-8

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2387259
CAS No.: 862826-46-8
M. Wt: 421.56
InChI Key: FEDCMUSOOVXZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic organic compound provided for research and experimental applications. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes. This benzamide derivative features a molecular architecture that incorporates an indole moiety linked via a thioether bridge to an acetamide unit. Structurally, it belongs to a class of compounds known for their potential to interact with viral replication machinery. Specifically, closely related 2-((indol-3-yl)thio)-N-benzyl-acetamides have been identified as inhibitors of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses like SARS-CoV-2 . This suggests its primary research value lies in the field of virology and antiviral drug discovery, where it may serve as a valuable chemical tool or lead compound for investigating novel mechanisms of viral inhibition . The presence of the indole ring system is a common pharmacophore in medicinal chemistry, often associated with the ability to bind various biological targets, including certain GPCRs and enzyme active sites. The cyclopentylamine and benzamide groups further contribute to the compound's overall properties, influencing its solubility, bioavailability, and binding affinity. Researchers can utilize this compound in high-throughput screening assays, mechanistic studies of viral replication, and as a building block for the synthesis of novel analogs to explore structure-activity relationships (SAR). It is the responsibility of the researcher to determine the compound's suitability and to comply with all applicable local and international regulations regarding its handling and use.

Properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c28-23(26-19-10-4-5-11-19)17-30-22-16-27(21-13-7-6-12-20(21)22)15-14-25-24(29)18-8-2-1-3-9-18/h1-3,6-9,12-13,16,19H,4-5,10-11,14-15,17H2,(H,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDCMUSOOVXZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound, such as 2-mercaptoacetone, under basic conditions to form the thioether linkage.

    Amide Bond Formation: The final step involves coupling the thioether-indole intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide group linked to an indole moiety through a thioether linkage. The synthesis typically involves:

  • Formation of the Indole Core : Using Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.
  • Thioether Formation : Reacting the indole derivative with a thiol compound under basic conditions.
  • Amide Bond Formation : Coupling the thioether-indole intermediate with benzoyl chloride in the presence of a base like triethylamine.

Medicinal Chemistry

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies

The compound is utilized in studies aimed at understanding its effects on cellular processes, including:

  • Cellular Signaling Pathways : Research indicates that it may modulate pathways related to cell proliferation and apoptosis.
  • Drug Development : Investigations into its pharmacological properties suggest potential as a drug candidate for treating various diseases.

Chemical Biology

In chemical biology, this compound serves as a probe to study biochemical pathways. Its unique structure allows for exploration of enzyme interactions and receptor binding mechanisms.

Industrial Applications

The compound's unique characteristics make it suitable for developing new materials with specific properties, potentially leading to advancements in pharmaceuticals and biotechnology.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance:

  • Study 1 : A study demonstrated that similar compounds showed selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential as anticancer agents .

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression:

  • Study 2 : Investigations highlighted that related compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the benzamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues from Rh(III)-Catalyzed Alkylation/Ugi Reactions ()

The most structurally similar compounds are 7a–c from :

  • 7a: N-(2-(tert-Butylamino)-2-oxoethyl)-N-(2-phenyl-2-(1-(pyrrolidine-1-carbonyl)-1H-indol-2-yl)ethyl)benzamide
  • 7b: Cyclohexylamino variant
  • 7c: Butylamino variant
Feature Target Compound 7a–c Series
Core Structure Benzamide + indole + ethyl chain Benzamide + indole + ethyl chain
Indole Substituent Thioether-linked cyclopentylamino group Pyrrolidine-1-carbonyl group
Amino Group Cyclopentyl tert-Butyl, cyclohexyl, butyl
Synthetic Yield Not reported 68–71% (optimized route)

Key Differences :

  • The target’s cyclopentylamino-thioether moiety contrasts with 7a–c’s pyrrolidine-carbonyl group.
  • The thioether linkage in the target may enhance metabolic stability compared to ester or amide bonds in 7a–c, though this requires experimental validation .
Kinase Inhibitors with Benzothiazole/Indole Hybrids ()

describes kinase inhibitors like N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide:

Feature Target Compound Compounds
Heterocycle Indole Benzothiazole + triazole
Linker Ethyl + thioether Ethyl + triazole-phenoxy
Bioactivity Hypothesized kinase inhibition Confirmed kinase inhibition (Alzheimer’s targets)

Key Differences :

  • Benzothiazole-triazole hybrids in prioritize metal-binding motifs (N,O-bidentate groups) for catalytic activity, whereas the target’s indole-thioether system may favor hydrophobic interactions .
  • Melting points for compounds (195–240°C) suggest high crystallinity, which could correlate with stability; the target’s physical properties remain uncharacterized .
Antimicrobial/Anticancer Benzimidazole Derivatives ()

Compound W1 (3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide) shares a thioacetamido-benzamide scaffold:

Feature Target Compound W1 ()
Heterocycle Indole Benzimidazole
Substituent Cyclopentylamino 2,4-Dinitrophenyl
Bioactivity Not reported Antimicrobial/anticancer

Key Differences :

  • The target’s cyclopentylamino group may improve solubility and toxicity profiles .
Thioether-Linked Benzamides for Oncology (–6, 8)

–6 and 8 highlight compounds like 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide, designed for cancer/viral therapy:

Feature Target Compound –6/8 Compounds
Thioether Group Cyclopentylamino-linked Isoxazole/thiazole-linked
Aromatic Substituent Indole Pyridine/nitroaromatic
Therapeutic Focus Not reported Cancer, viral infections

Key Differences :

Biological Activity

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure that includes a cyclopentyl group, an indole moiety, and a benzamide group, which contribute to its diverse interactions with biological targets.

PropertyValue
Molecular Formula C24H26N3O2S
Molecular Weight 414.6 g/mol
IUPAC Name N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
CAS Number 862826-46-8

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The indole moiety is known for its role in modulating various biochemical pathways, while the benzamide group enhances binding affinity and specificity towards biological targets.

1. Antidiabetic Potential

Recent studies have highlighted the compound's potential in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. A related compound, N-(2-(Benzylamino)-2-oxoethyl)benzamide, exhibited significant β-cell protective activity with an EC50 value of 0.1 μM, indicating that structural analogs may also possess similar properties .

2. Cytoprotective Effects

Research indicates that compounds similar to this compound can enhance cell viability under stress conditions. For instance, a study demonstrated that modifications to the benzamide scaffold resulted in improved cytoprotective effects against ER stress-induced apoptosis in INS-1 pancreatic cells .

3. Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies have shown that altering functional groups can lead to significant changes in potency and efficacy against specific cellular targets .

Case Study 1: β-cell Protection

A series of analogs derived from N-(2-(Benzylamino)-2-oxoethyl)benzamide were synthesized and tested for their ability to protect β-cells from ER stress. The most potent analog demonstrated maximal activity at 100% with an EC50 of 0.1 ± 0.01 μM, showcasing the potential for developing new antidiabetic agents based on this scaffold .

Case Study 2: Interaction with Biological Targets

In vitro studies have shown that this compound interacts with various enzymes and receptors involved in metabolic pathways. These interactions suggest its utility as a research probe in chemical biology to elucidate mechanisms underlying metabolic disorders .

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves sequential coupling of the indole-thioether and benzamide moieties. Key steps include:

  • Thioether formation : Reacting 3-mercaptoindole with 2-(cyclopentylamino)-2-oxoethyl bromide under basic conditions (e.g., NaH in DMF at 0°C) .
  • Amide coupling : Using HATU/DIPEA in anhydrous DCM to link the intermediate to the benzamide group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves ≥95% purity.
  • Critical Parameters : Moisture-sensitive steps require inert atmospheres; temperature control prevents side reactions. Reaction progress is monitored via TLC (Rf 0.3) and HPLC (C18 column, 70% acetonitrile) .

Q. Which spectroscopic techniques are critical for confirming structural integrity, particularly the cyclopentylamino and thioether groups?

  • Methodological Answer :

  • 1H NMR : Cyclopentyl protons appear as multiplet (δ 1.6–2.1 ppm); indole NH resonates at δ 10.4 ppm. Thioether linkages are confirmed by absence of free thiol peaks .
  • HRMS : Molecular ion peak (e.g., m/z 479.23 [M+H]+) confirms molecular formula.
  • IR Spectroscopy : Amide C=O stretch at 1680 cm⁻¹ and N-H bend at 1540 cm⁻¹ .
  • HPLC : Retention time consistency (e.g., 12.3 min) ensures batch-to-batch purity .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR tyrosine kinase) using ATP-competitive probes.
  • Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Advanced Research Questions

Q. How can contradictions between in vitro cytotoxicity and in vivo efficacy data be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., rodent plasma, 37°C) and bioavailability via LC-MS/MS.
  • Metabolic Studies : Incubate with liver microsomes + NADPH to identify metabolites (e.g., CYP3A4-mediated oxidation).
  • Formulation Optimization : Use liposomal encapsulation to enhance tissue penetration. Validate with orthotopic xenograft models .

Q. What computational strategies predict target binding, and how are they validated experimentally?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina screens against targets (e.g., Bcl-2) using PDB structures. Prioritize poses with lowest ΔG (e.g., −9.2 kcal/mol).
  • MD Simulations : 100-ns simulations in GROMACS assess binding stability (RMSD < 2 Å).
  • Validation : Surface plasmon resonance (SPR) measures kinetic constants (KD < 100 nM). Mutagenesis (e.g., Ala-scanning) confirms critical binding residues .

Q. What methodologies establish structure-activity relationships (SAR) for modifying the cyclopentylamino and benzamide groups?

  • Methodological Answer :

  • Analog Synthesis : Replace cyclopentyl with cyclohexyl or aryl groups via reductive amination.
  • Biological Testing : Compare IC50 values across analogs in enzyme inhibition and cell viability assays.
  • QSAR Modeling : Use MOE descriptors (e.g., logP, PSA) to correlate hydrophobicity with potency. A 3D-QSAR CoMFA model (q² > 0.5) guides rational design .

Q. How is metabolic stability assessed, and what structural modifications mitigate toxicity?

  • Methodological Answer :

  • Microsomal Stability : Incubate with human liver microsomes (t1/2 > 60 min desired). LC-MS identifies oxidative metabolites.
  • CYP Inhibition : Screen for CYP3A4/2D6 inhibition (IC50 > 10 µM preferred).
  • Mitigation Strategies : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to block metabolic hot spots. Ames test (≤2-fold revertant increase) confirms low genotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.